5,6-Dibromopyrazine-2,3-diamine
CAS No.: 53338-46-8
Cat. No.: VC18968955
Molecular Formula: C4H4Br2N4
Molecular Weight: 267.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53338-46-8 |
|---|---|
| Molecular Formula | C4H4Br2N4 |
| Molecular Weight | 267.91 g/mol |
| IUPAC Name | 5,6-dibromopyrazine-2,3-diamine |
| Standard InChI | InChI=1S/C4H4Br2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10) |
| Standard InChI Key | SEIVMNILYAKPCI-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(N=C(C(=N1)Br)Br)N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a six-membered pyrazine ring () with bromine and amine substituents. The IUPAC name, 5,6-dibromopyrazine-2,3-diamine, reflects the positions of these functional groups. The molecular structure is defined by the following identifiers:
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InChI:
InChI=1/C4H4Br2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10) -
SMILES:
Nc1ncc(Br)c(Br)n1N
The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms and electron-donating amine groups create a polarized electronic environment .
Physicochemical Properties
Key physical properties, as reported in experimental studies, include:
The high density and refractive index suggest significant intermolecular forces, likely due to halogen bonding and hydrogen bonding . The elevated boiling point aligns with trends observed in brominated heterocycles, where increased molecular mass and polarity raise volatility thresholds .
Synthesis and Manufacturing Considerations
Challenges in Production
Regiochemical control remains a critical hurdle, as bromination of symmetric pyrazines often yields mixtures. Computational modeling of transition states (e.g., density functional theory) could optimize selectivity by predicting favorable reaction pathways .
Related Compounds and Comparative Analysis
Halogenated Analogs
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5,6-Diiodopyrazine-2,3-diamine (CID 76285638): Larger iodine atoms increase molecular polarizability (refractive index = 1.648) but reduce thermal stability (mp ≈ 190°C) .
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2,3-Dibromo-5,6-diphenylpyrazine (CAS 75163-71-2): Bulky phenyl groups enhance solubility in organic solvents (logP = 5.34) while retaining halogen bonding capacity .
Structure-Property Relationships
Substituent effects on pyrazine derivatives follow predictable trends:
| Substituent | Effect on Boiling Point | Electron-Withdrawing Capacity |
|---|---|---|
| -Br (5,6-positions) | ↑ Due to mass/polarity | Moderate (σₚ = 0.26) |
| -NH₂ (2,3-positions) | ↓ Via H-bonding | Weak (σₚ = -0.15) |
Future Directions and Research Opportunities
Unresolved Challenges
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Synthetic Scalability: Developing cost-effective, high-yield routes remains critical for industrial adoption.
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Toxicology Studies: In vivo assessments are needed to establish NOAEL (no-observed-adverse-effect-level) thresholds.
Emerging Applications
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Photoredox Catalysis: Brominated pyrazines could serve as electron-deficient ligands in visible-light-mediated reactions.
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Supramolecular Chemistry: Halogen bonding templates for molecular self-assembly.
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